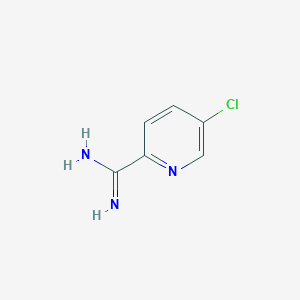

5-Chloropicolinimidamide

説明

Overview of Picolinimidamide (B1582038) Derivatives in Contemporary Chemical Research

Picolinimidamide, a molecule derived from pyridine (B92270), and its derivatives represent a significant scaffold in medicinal chemistry. nih.gov These compounds are recognized for their diverse therapeutic potential, which has spurred extensive research into their biological activities. mdpi.com The core structure is a key feature in a variety of therapeutic agents with antimicrobial properties, including antibacterial, antifungal, and antiparasitic activities. nih.gov

Researchers in medicinal chemistry frequently incorporate the picolinimidamide moiety into new molecules or modify existing agents with it to enhance pharmacological properties. nih.govopenaccessjournals.com For instance, derivatives are being investigated for their potential in combating antimicrobial resistance (AMR), a pressing global health issue. nih.gov The structural diversity and synthetic accessibility of the parent pyridine-based scaffolds, such as pyrimidines, make them valuable for developing a wide range of bioactive compounds. mdpi.comekb.eg Studies have shown that picolinimidamide derivatives can exhibit promising activity as anticancer agents and as inhibitors of enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is implicated in tumor angiogenesis. ekb.eg The development of new pharmaceutical products relies heavily on organic synthesis to create and optimize complex molecules with selective biological activity, a field where picolinimidamide derivatives are actively explored. ox.ac.uk

Significance of Halogenated Pyridine Scaffolds in Organic Synthesis and Ligand Design

The halogenated pyridine scaffold, a core component of 5-Chloropicolinimidamide, is a fundamental building block in modern organic chemistry. mdpi.com These structures are prevalent in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The presence of a halogen atom on the pyridine ring provides a reactive handle for further chemical modifications, making it an invaluable intermediate in multistep synthetic sequences. wikipedia.org

In the field of medicinal chemistry, the introduction of a halogen can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development. mdpi.com Furthermore, halogenated pyridines are crucial in the design of ligands for metal complexes. The electronic properties of the pyridine ring, modulated by the halogen substituent, influence the coordination chemistry and catalytic activity of the resulting metal complexes. These catalysts are vital for a wide range of industrial processes, from bulk chemical manufacturing to fine chemical synthesis. ox.ac.uk The synthesis of phosphaferrocenes, for example, which can be used as P-donor ligands, often involves chloro-substituted aryl precursors. beilstein-journals.org The strategic placement of a halogen atom allows for precise control over the electronic and steric environment of the final molecule, enabling the rational design of compounds with tailored properties.

Historical Development and Emerging Research Trajectories of Imidamide Chemistry

The functional group within this compound is a carboximidamide (often referred to simply as an amidine), a class of compounds with the general structure R-C(=NR')NR''R'''. wikipedia.org The historical development of amidine synthesis dates back to classic organic reactions like the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid to form an iminoether, followed by reaction with ammonia (B1221849) or an amine. wikipedia.orgsemanticscholar.org This method has been a widely used procedure for preparing unsubstituted amidines. semanticscholar.org Other traditional methods include synthesis from amides via intermediate imidoyl chlorides. semanticscholar.org

Contemporary research has introduced numerous advanced and more efficient synthetic methodologies. These include metal-catalyzed reactions, such as copper-catalyzed additions of amines to nitriles, and multicomponent reactions that allow for the construction of complex amidine frameworks with high diversity in a single step. mdpi.comorganic-chemistry.org The unique structural features of amidines, particularly their high basicity and ability to act as hydrogen-bond donors and acceptors, are central to their wide range of applications. researchgate.netsemanticscholar.org

Emerging research trajectories for imidamide chemistry are diverse. Amidines are recognized as crucial pharmacophores and are integral to many drug candidates, including antiprotozoal and anthelmintic agents. nih.govwikipedia.org They are increasingly studied for their potential to overcome antimicrobial resistance. nih.gov Beyond their biological activity, amidines serve as versatile synthetic intermediates for the preparation of various nitrogen-containing heterocycles like imidazoles, quinazolines, and triazoles. mdpi.com They are also widely used as ligands in organometallic chemistry, where they form stable complexes known as amidinates. wikipedia.org

Rationale for Focused Investigation of this compound

The focused investigation of this compound is driven by the strategic combination of its structural components: the picolinimidamide core and a chlorine atom at the 5-position of the pyridine ring. This specific arrangement of atoms makes it a compound of significant interest for both synthetic and medicinal chemistry.

The picolinimidamide group provides a platform for potential biological activity, as seen in the broader class of amidine-containing compounds. nih.gov The amidine functional group is a strong hydrogen bond donor and acceptor, which can facilitate interactions with biological targets such as enzymes and nucleic acids. nih.govsemanticscholar.org

The chloro-substituent on the pyridine ring serves two primary purposes. First, it acts as a key functional group for further chemical elaboration. Halogenated aromatics are standard precursors in cross-coupling reactions, allowing for the synthesis of more complex molecules. Second, the electron-withdrawing nature of the chlorine atom modifies the electronic properties of the pyridine ring. This can influence the compound's reactivity, acidity (pKa), and binding interactions with molecular targets. The specific placement at the 5-position has a distinct electronic effect compared to other positions, offering a unique profile for molecular design and structure-activity relationship (SAR) studies. nih.gov Therefore, this compound serves as a valuable building block for creating libraries of novel compounds with potentially enhanced or new therapeutic properties. researchgate.net

Compound Data

Below are the key chemical properties of this compound Hydrochloride.

| Property | Value |

| IUPAC Name | 5-chloro-2-pyridinecarboximidamide hydrochloride sigmaaldrich.com |

| CAS Number | 1179360-48-5 sigmaaldrich.com |

| Molecular Formula | C₆H₆ClN₃·HCl |

| Molecular Weight | 192.05 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | 97% sigmaaldrich.com |

| InChI Key | AIOJVZFDKUBUTE-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

5-chloropyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3/c7-4-1-2-5(6(8)9)10-3-4/h1-3H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDOCMQMKXEZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies

Precursor Synthesis and Functional Group Transformations

The elaboration of the 5-Chloropicolinimidamide scaffold is heavily reliant on the chemical manipulation of functional groups on the pyridine (B92270) ring. The choice of precursors and the sequence of transformations are critical for achieving high yields and purity.

A common and direct precursor for the synthesis of this compound is 5-Chloropicolinonitrile. This starting material possesses the necessary chloro- and cyano-substituents on the pyridine ring, setting the stage for the direct formation of the imidamide moiety.

The conversion of a nitrile, such as 5-Chloropicolinonitrile, to an imidamide can proceed through two main conceptual pathways: initial amidation followed by further transformation, or direct formation of an imidate which is then converted to the amidine.

One plausible, albeit indirect, route involves the initial hydration of the nitrile group of 5-Chloropicolinonitrile to form the corresponding amide, 5-Chloropicolinamide. This transformation is a well-established industrial process. The resulting amide can then, in principle, be converted to the target imidamide, although this is a less common route.

A more direct and widely utilized method for the synthesis of imidates from nitriles is the Pinner reaction. nih.govresearchgate.net This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In the context of 5-Chloropicolinonitrile, reacting it with an alcohol (e.g., ethanol) in the presence of a strong acid like hydrogen chloride would yield the corresponding ethyl 5-chloropicolinimidate hydrochloride salt. This imidate salt is a key intermediate which can then be reacted with ammonia (B1221849) to furnish the final this compound.

The efficiency of imidate formation from nitriles can be significantly influenced by the choice of catalyst. While the classical Pinner reaction employs stoichiometric amounts of a strong acid, modern synthetic chemistry often seeks milder and more catalytic approaches.

Lewis acids have been shown to promote the Pinner reaction, potentially offering an alternative to strong Brønsted acids. Catalysts such as aluminum tribromide and trimethylsilyl (B98337) triflate have been investigated for this transformation. The use of a Lewis acid catalyst could offer advantages in terms of substrate compatibility and reaction conditions. For instance, a hypothetical catalytic cycle might involve the activation of the nitrile by the Lewis acid, facilitating nucleophilic attack by the alcohol.

The table below illustrates a hypothetical comparison of different catalytic systems for the formation of an imidate from a nitrile precursor, based on general principles of the Pinner reaction.

| Catalyst System | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| HCl (gas), Ethanol | 0 - 25 | 12 - 24 | 85 |

| H2SO4, Methanol | 25 | 8 - 16 | 78 |

| Trimethylsilyl triflate, Ethanol | 25 | 6 - 12 | 90 |

| Aluminum tribromide, Methanol | 50 | 4 - 8 | 82 |

This data is illustrative and based on general outcomes of Pinner reactions; specific results for 5-Chloropicolinonitrile may vary.

Beyond the direct functionalization of 5-Chloropicolinonitrile, alternative strategies can be envisaged for the construction of the this compound scaffold. One such approach could involve the synthesis of the picolinimidamide (B1582038) core first, followed by a late-stage chlorination at the 5-position of the pyridine ring. However, this route may present challenges related to regioselectivity of the chlorination step.

Another potential, though less direct, pathway could start from 5-chloropicolinic acid. The carboxylic acid could be converted to the corresponding amide, 5-chloropicolinamide. Subsequent dehydration of the amide would yield 5-chloropicolinonitrile, which could then be converted to the target imidamide as described previously. Alternatively, direct conversion of the amide to the imidamide might be explored, though this is not a standard transformation.

Synthesis from 5-Chloropicolinonitrile Precursors

Reaction Optimization and Process Intensification

The choice of solvent can have a profound impact on the efficiency and selectivity of chemical reactions, including the synthesis of this compound. In the context of the Pinner reaction for the formation of the imidate intermediate, the solvent must be anhydrous to prevent hydrolysis of the nitrile and the resulting imidate.

Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) are commonly used. However, for large-scale operations, greener solvent alternatives are increasingly sought. Cyclopentyl methyl ether (CPME) has been reported as a more environmentally friendly alternative to other ethereal solvents in the Pinner reaction, offering advantages in terms of safety and ease of product isolation. fishersci.co.uknih.gov The use of the nitrile itself as the solvent has also been shown to be effective in some Lewis acid-promoted Pinner reactions, which can simplify the reaction setup and workup.

The following table provides a hypothetical overview of the effect of different solvents on the yield of an imidate formation reaction, based on general principles.

| Solvent | Dielectric Constant (at 20°C) | Typical Reaction Temperature (°C) | Hypothetical Relative Yield |

| Diethyl Ether | 4.3 | 0 - 25 | High |

| Tetrahydrofuran (THF) | 7.5 | 0 - 25 | High |

| Dichloromethane (DCM) | 9.1 | 0 - 25 | Moderate |

| Acetonitrile (B52724) (as co-solvent) | 37.5 | 25 | Low (potential for side reactions) |

| Cyclopentyl methyl ether (CPME) | - | 0 - 25 | High |

This data is illustrative and based on general solvent effects in related reactions; specific outcomes for the synthesis of this compound would require experimental verification.

Temperature and Pressure Influence on Yield and Purity

Elevated temperatures generally increase the rate of reaction. However, excessively high temperatures can lead to the formation of undesired by-products through decomposition or side reactions, thereby reducing the purity of the final product. For instance, the pyridine ring is susceptible to degradation under harsh conditions.

Conversely, lower temperatures may slow the reaction to an impractical rate, resulting in low conversion of the starting nitrile and consequently a lower yield. An optimal temperature range is therefore crucial for maximizing both the conversion of the starting material and the selectivity towards the desired amidine.

Pressure can also play a significant role, particularly if gaseous reagents like ammonia are used. Increasing the pressure can enhance the concentration of the dissolved ammonia in the reaction solvent, thereby accelerating the rate of the nucleophilic attack on the nitrile group. A process for preparing amidines from nitriles and ammonia notes that reactions are generally carried out at temperatures from -10 to 200°C and pressures ranging from 1 to 20 bar, with autogenous pressure being particularly preferred. google.com

The interplay between temperature and pressure is a key aspect of process optimization. The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound, demonstrating how systematic variation of these parameters could be used to identify optimal reaction conditions.

Interactive Data Table: Hypothetical Influence of Temperature and Pressure on this compound Synthesis

The data presented in this table is illustrative and intended to demonstrate the general principles of how temperature and pressure can affect reaction outcomes. It is not based on published experimental results for the synthesis of this compound.

| Experiment ID | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 80 | 1 | 24 | 45 | 85 |

| 2 | 80 | 5 | 18 | 65 | 88 |

| 3 | 100 | 1 | 16 | 55 | 80 |

| 4 | 100 | 5 | 12 | 78 | 92 |

| 5 | 100 | 10 | 8 | 85 | 95 |

| 6 | 120 | 5 | 10 | 75 | 82 |

| 7 | 120 | 10 | 6 | 82 | 88 |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing processes.

Atom Economy Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning that all the atoms of the reactants are found in the final product, with no by-products.

For the synthesis of this compound from 5-chloropicolinonitrile and ammonia, the reaction can be represented as:

C₆H₃ClN₂ (5-chloropicolinonitrile) + NH₃ (ammonia) → C₆H₆ClN₃ (this compound)

In this idealized reaction, all the atoms from both reactants are incorporated into the final product. This type of reaction, an addition reaction, inherently has a high atom economy. The theoretical atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reduction of Hazardous By-products

A key goal of green chemistry is to minimize the generation of hazardous waste. In the context of this compound synthesis, this involves careful selection of reagents, catalysts, and reaction conditions to avoid the formation of toxic or environmentally harmful by-products.

For instance, if a synthesis route were to involve the use of strong acids or bases as catalysts, their subsequent neutralization would generate salt waste, which would need to be disposed of. The use of heterogeneous catalysts that can be easily recovered and recycled would be a greener alternative.

Furthermore, the choice of solvent is a critical consideration. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally friendly solvents, or even solvent-free reaction conditions where possible. Research into sustainable synthesis has explored the use of greener solvents like water, supercritical fluids, or ionic liquids in various chemical transformations.

The following table provides a comparative overview of potential synthetic approaches for amidine synthesis, highlighting aspects related to the reduction of hazardous by-products.

Data Table: Comparison of Synthetic Approaches for Amidine Synthesis from a Green Chemistry Perspective

| Synthetic Approach | Reagents & Catalysts | Potential Hazardous By-products | Green Chemistry Considerations |

| Direct Ammonolysis | 5-chloropicolinonitrile, Ammonia | Unreacted starting materials, potential for oligomerization by-products under harsh conditions. | High atom economy. Minimizes by-product formation if reaction is selective. |

| Pinner Synthesis | 5-chloropicolinonitrile, Alcohol, HCl, Ammonia | Ammonium chloride salt waste from neutralization. | Generates stoichiometric salt waste, reducing overall process greenness. |

| Catalytic Addition | 5-chloropicolinonitrile, Ammonia, Heterogeneous Catalyst | Minimal by-products if catalyst is highly selective. | Use of a recyclable catalyst improves sustainability. Avoids stoichiometric reagents. |

By focusing on atom economy and the reduction of hazardous by-products, the synthesis of this compound can be designed to be more efficient and environmentally responsible.

Chemical Reactivity and Derivatization

Reactions Involving the Imidamide Moiety

The imidamide group, characterized by a nitrogen-substituted imine carbon also bonded to an amino group, is the most reactive part of the molecule for many transformations. Its reactivity is analogous to that of related functional groups like amidines and imines.

The carbon atom of the imidamide group (C=N) is electrophilic and is susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org This reaction, known as nucleophilic addition, involves the attack of a nucleophile on the carbon, which leads to the cleavage of the C=N pi bond and the formation of a tetrahedral intermediate. libretexts.orgyoutube.com The subsequent protonation of the nitrogen atom yields the final addition product. The reactivity of the carbonyl carbon is influenced by neighboring substituents; electron-withdrawing groups increase the rate of nucleophilic addition, while electron-donating groups decrease it. masterorganicchemistry.com

Common nucleophiles that can react with the imidamide moiety include organometallic reagents, hydrides, and other carbon and heteroatom nucleophiles. youtube.comyoutube.com

Furthermore, the amino group of the imidamide moiety can participate in condensation reactions, particularly with carbonyl compounds such as aldehydes and ketones. researchgate.net These reactions typically proceed through a nucleophilic addition of the amino group to the carbonyl carbon, followed by the elimination of a water molecule to form a new C=N bond. This pathway is a common strategy for synthesizing more complex heterocyclic systems.

Tautomerism, the interconversion of structural isomers through proton migration, is a key characteristic of the imidamide functional group. chemrxiv.org For 5-Chloropicolinimidamide, the principal tautomeric equilibrium involves the migration of a proton between the two nitrogen atoms of the imidamide moiety. This results in the existence of two distinct tautomeric forms, which can influence the compound's chemical properties and biological interactions.

The specific tautomeric forms of nitrogen-containing heterocyclic compounds in solution and the solid state are commonly elucidated using spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁵N NMR, is a powerful tool for studying tautomeric equilibria in solution. nih.govresearchgate.net The chemical shifts and coupling constants of the protons and nitrogen atoms can provide definitive evidence for the predominant tautomeric form and the kinetics of their interconversion. researchgate.net

In the solid state, X-ray crystallography provides unambiguous structural information, revealing the precise location of protons and confirming the dominant tautomer within the crystal lattice. researchgate.net While specific experimental data for this compound is not widely published, these analytical methods are standard for characterizing the tautomeric behavior of related amidine and heterocyclic systems. nih.govresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insight into the thermodynamics and kinetics of tautomerism. nih.govresearchgate.net Theoretical studies on related amidine systems allow for the calculation of the relative stabilities of different tautomers and the energy barriers associated with their interconversion.

Studies on similar amidine structures show that the energy difference between tautomers can be relatively small, typically in the range of 4-10 kcal/mol. nih.govresearchgate.net However, the activation energy barrier for the direct interconversion via a simple proton shift can be substantial (33-71 kcal/mol), making spontaneous isomerization at room temperature unlikely. nih.govresearchgate.net The presence of solvent molecules, particularly protic solvents like water, can significantly lower this barrier by acting as a proton shuttle, thereby facilitating tautomerization. nih.gov

Table 1: Theoretical Energetic Data for Amidine Tautomerism Note: Data is generalized from studies on related amidine compounds and serves as an illustrative example.

| Parameter | Typical Energy Range (kcal/mol) | Implication |

| ΔE (Tautomer Stability Difference) | 4 - 10 | One tautomer is generally more stable, but the other may exist in a detectable equilibrium. nih.govresearchgate.net |

| Ea (Uncatalyzed Interconversion Barrier) | 33 - 71 | Direct interconversion is kinetically unfavorable at ambient temperatures. nih.govresearchgate.net |

| Ea (Solvent-Assisted Interconversion) | 9 - 20 | Tautomerism is significantly more rapid in the presence of protic solvents. nih.gov |

Tautomerism and Isomerization Pathways

Reactions at the Pyridine (B92270) Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regioselectivity of this reaction on the this compound ring is determined by the combined directing effects of the ring nitrogen, the C2-imidamide group, and the C5-chloro substituent.

Ring Nitrogen: The nitrogen atom is strongly electron-withdrawing via an inductive effect, which deactivates the entire ring towards electrophilic attack. It primarily directs incoming electrophiles to the meta positions (C3 and C5).

C2-Imidamide Group: This group behaves similarly to an amino group. The lone pair of electrons on the amino nitrogen can be donated into the ring through resonance, making it a powerful activating and ortho, para-directing group. It strongly favors substitution at the C3 and C5 positions.

C5-Chloro Group: The chlorine atom is deactivating due to its inductive electron-withdrawing effect but is ortho, para-directing due to resonance effects of its lone pairs. It directs incoming electrophiles to the C4 and C6 positions.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position on Ring | Effect of Ring Nitrogen | Effect of C2-Imidamide | Effect of C5-Chloro Group | Net Effect |

| C3 | Deactivated (meta) | Strongly Activated (ortho) | Deactivated (meta) | Most Favorable |

| C4 | Deactivated (ortho) | Deactivated (meta) | Activated (ortho) | Unfavorable |

| C6 | Deactivated (ortho) | - | Activated (para) | Unfavorable |

Formation of Advanced Derivatives and Heterocyclic Systems

The imidamide functional group, also known as an amidine, is a versatile synthon in heterocyclic chemistry. Its two nitrogen atoms allow it to act as a binucleophile, reacting with various electrophiles to construct new ring systems.

The 2-amidinopyridine moiety within this compound is a key precursor for the synthesis of fused bicyclic heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrimido[1,2-a]pyridines. These reactions typically involve the condensation of the imidamide group with a 1,2- or 1,3-dielectrophilic species.

For example, reaction with α-haloketones would lead to the formation of a substituted 6-chloroimidazo[1,2-a]pyridine (B40424) ring system. The reaction proceeds by initial N-alkylation of one of the imidamide nitrogens by the α-haloketone, followed by an intramolecular cyclization and dehydration. Similarly, reaction with 1,3-dicarbonyl compounds like β-ketoesters or malonic esters can be used to construct fused six-membered rings. ias.ac.in

Table 2: Formation of Fused Heterocycles

| Reactant Type | Example Reactant | Resulting Fused Ring System |

|---|---|---|

| α-Haloketone | Phenacyl bromide | 6-Chloro-2-phenylimidazo[1,2-a]pyridine |

| β-Ketoester | Ethyl acetoacetate (B1235776) | 7-Chloro-2-methylpyrimido[1,2-a]pyridin-4-one |

| 1,3-Diketone | Acetylacetone | 7-Chloro-2,4-dimethylpyrimido[1,2-a]pyridine |

The imidamide group is a well-established precursor for the synthesis of pyrimidine (B1678525) and triazine rings through cyclocondensation reactions. nih.govmdpi.com

Pyrimidine Derivatives: Amidines react with 1,3-dicarbonyl compounds and their synthetic equivalents in a one-pot condensation to form substituted pyrimidine rings. mdpi.com This approach, a variation of the Biginelli reaction, allows for the construction of a diverse range of pyrimidine derivatives. For this compound, reaction with ethyl acetoacetate would yield a 2-(5-chloropyridin-2-yl)-4-methyl-6-hydroxypyrimidine.

Triazine Derivatives: The synthesis of 1,3,5-triazine (B166579) (s-triazine) derivatives can be achieved through several routes. A common method involves the reaction of an amidine with a second component that provides the remaining carbon and nitrogen atoms for the ring. While the cyclotrimerization of nitriles is a primary route to symmetrical triazines, amidines can be used to create unsymmetrical derivatives. chim.it For example, condensation with an N-cyanoimidate could provide a pathway to a disubstituted 1,3,5-triazine bearing the 5-chloropyridin-2-yl group. Another established route involves the stepwise nucleophilic substitution of cyanuric chloride, which can be reacted with various amines and other nucleophiles under controlled temperature conditions to achieve mono-, di-, or tri-substituted triazines. mdpi.commdpi.com

Table 3: Synthesis of Pyrimidine and Triazine Derivatives

| Target Heterocycle | Co-reactant | General Reaction Type | Potential Product Structure |

|---|---|---|---|

| Pyrimidine | 1,3-Dicarbonyl Compound (e.g., Diethyl malonate) | Cyclocondensation | 2-(5-Chloropyridin-2-yl)pyrimidine-4,6-diol |

| 1,3,5-Triazine | Cyanuric Chloride (stepwise substitution) | Nucleophilic Substitution | Disubstituted triazine with a 5-chloropyridin-2-yl group |

The nitrogen atoms of the imidamide functional group are nucleophilic and can react with electrophilic sulfonylating agents. The most common method for the synthesis of sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base to scavenge the generated HCl. mdpi.comcbijournal.com This principle can be extended to the N-sulfonylation of the imidamide group in this compound.

Treatment of this compound with a sulfonyl chloride (R-SO₂Cl), such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, would result in the formation of an N-sulfonyl-5-chloropicolinimidamide. nih.gov The reaction proceeds via nucleophilic attack of one of the imidamide nitrogens on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of chloride.

Table 4: Synthesis of N-Sulfonyl-5-chloropicolinimidamides

| Sulfonylating Agent | Base | Expected Product |

|---|---|---|

| p-Toluenesulfonyl chloride | Triethylamine | N-(4-Tolylsulfonyl)-5-chloropicolinimidamide |

| Methanesulfonyl chloride | Pyridine | N-(Methylsulfonyl)-5-chloropicolinimidamide |

| Benzenesulfonyl chloride | Triethylamine | N-(Phenylsulfonyl)-5-chloropicolinimidamide |

Coordination Chemistry and Ligand Properties

5-Chloropicolinimidamide as a Ligand in Metal Complexes

This compound is anticipated to act as a versatile ligand, engaging metal centers through its nitrogen donor atoms. The fundamental coordination behavior is dictated by the interplay of the pyridine (B92270) ring and the exocyclic imidamide group.

As a derivative of picolinamide, this compound is expected to exhibit N,N'-bidentate chelation. researchgate.net The primary binding sites are the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the imidamide functional group. This coordination mode results in the formation of a stable five-membered chelate ring with the metal center. The imidamide group, analogous to the well-studied amidine functionality, possesses two nitrogen atoms that can potentially coordinate to a metal. bohrium.com The specific nitrogen of the imidamide group that binds to the metal can be influenced by steric and electronic factors, as well as the nature of the metal ion.

The N-donor capabilities of this compound are a key feature of its coordination chemistry. The pyridine nitrogen acts as a typical N-donor, while the imidamide nitrogen atoms offer additional coordination possibilities. nih.gov This dual-donor nature allows for the formation of robust complexes with a variety of transition metals.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description |

|---|---|

| N,N'-Bidentate Chelation | The ligand coordinates to a single metal center through the pyridine nitrogen and one of the imidamide nitrogens, forming a five-membered ring. |

| Monodentate Coordination | The ligand coordinates to a metal center through only one of its nitrogen atoms, typically the more basic pyridine nitrogen. |

The synthesis of metal complexes with this compound would likely follow established procedures for the formation of complexes with N-donor ligands. A general approach involves the reaction of a metal salt (e.g., chloride, nitrate, or perchlorate) with the this compound ligand in a suitable solvent, such as ethanol, methanol, or acetonitrile (B52724). mdpi.com The reaction may be carried out at room temperature or with heating to facilitate complex formation. The stoichiometry of the resulting complex (e.g., ML, ML₂, ML₃) can often be controlled by the molar ratio of the metal salt to the ligand. rsc.org

Characterization of the resulting metal complexes would employ a range of spectroscopic and analytical techniques:

X-ray Crystallography: This technique provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.netscirp.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=N and N-H bonds of the imidamide group, as well as the pyridine ring vibrations, upon complexation can provide evidence of metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to probe the structure of the complex in solution. Shifts in the resonances of the ligand's protons and carbons upon coordination can provide insights into the binding mode.

UV-Visible Spectroscopy: This technique can be used to study the electronic properties of the metal complexes and to investigate their solution behavior. nih.gov

Elemental Analysis: This method is used to determine the empirical formula of the synthesized complexes, confirming their composition.

Influence of Chlorine Substitution on Ligand Behavior

The presence of a chlorine atom at the 5-position of the pyridine ring has a notable impact on the electronic and steric properties of the ligand, which in turn affects its coordination chemistry.

The chlorine atom is an electron-withdrawing group, which reduces the electron density on the pyridine ring through an inductive effect. researchgate.net This decrease in electron density lowers the basicity of the pyridine nitrogen atom. A lower basicity generally leads to a weaker coordinate bond with a metal center. nih.govacs.org Consequently, it is expected that this compound will form complexes with a lower metal binding affinity compared to its unsubstituted counterpart, picolinimidamide (B1582038). This electronic effect can influence the stability and reactivity of the resulting metal complexes. acs.org

Table 2: Expected Electronic Effects of 5-Chloro Substitution

| Property | Effect of 5-Chloro Group | Rationale |

|---|---|---|

| Basicity of Pyridine Nitrogen | Decrease | Inductive electron withdrawal by the chlorine atom. |

| Metal Binding Affinity | Decrease | Reduced electron-donating ability of the pyridine nitrogen. |

The steric effect of a substituent on a pyridine ligand is highly dependent on its position. A substituent at the 5-position (meta to the nitrogen atom) is generally considered to have a minimal steric impact on the coordination of the pyridine nitrogen to a metal center. researchgate.net This is in contrast to substituents at the 2- or 6-positions (ortho to the nitrogen), which can cause significant steric hindrance and influence the geometry of the resulting complex. rsc.org Therefore, the chlorine atom in this compound is not expected to introduce significant steric bulk around the primary coordination site of the pyridine nitrogen. The conformational preferences of the imidamide group are unlikely to be directly affected by the 5-chloro substituent.

Applications in Catalysis (Excluding Specific Industrial Processes)

Metal complexes incorporating substituted pyridine ligands are widely utilized as catalysts in a variety of organic transformations. nih.gov The electronic and steric properties of the ligands can be fine-tuned by altering the substituents on the pyridine ring, which in turn modulates the catalytic activity of the metal center. nih.gov For example, palladium complexes with substituted pyridine ligands have shown efficacy in cross-coupling reactions. acs.org

While specific catalytic applications for metal complexes of this compound have not been reported, it is plausible that they could exhibit catalytic activity in reactions such as:

Cross-Coupling Reactions: The electronic properties imparted by the 5-chloro substituent could influence the reductive elimination step in catalytic cycles like the Suzuki or Heck reactions.

Oxidation Catalysis: The stability of the metal complex under oxidative conditions would be a key factor.

Polymerization Reactions: The steric and electronic environment around the metal center can influence the rate and selectivity of polymerization processes.

The electron-withdrawing nature of the chlorine atom in this compound could enhance the Lewis acidity of the metal center in its complexes, potentially leading to altered reactivity and selectivity in catalytic applications compared to complexes with electron-donating substituents. nih.gov

Heterogeneous Catalysis and Immobilized Ligand Systems

Similarly, there is no documented research on the application of this compound in heterogeneous catalysis. This includes a lack of information on methods for its immobilization onto solid supports and the performance of any such resulting materials in catalytic processes.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 5-Chloropicolinimidamide, the ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the pyridine (B92270) ring protons and carbons, as well as the imidamide group. The chlorine substituent at the 5-position of the pyridine ring significantly influences the chemical shifts of the ring protons and carbons due to its electronegativity and electronic effects.

Proton (¹H) NMR: The pyridine ring of this compound has three aromatic protons. Their expected chemical shifts are influenced by the nitrogen atom in the ring and the chlorine substituent. The proton at position 6 (adjacent to the nitrogen) would be the most deshielded, appearing at the lowest field. The protons at positions 3 and 4 would appear at higher fields. The imidamide group (-C(=NH)NH₂) would show two distinct signals for the NH and NH₂ protons, which are typically broad and may exchange with deuterium (B1214612) in D₂O.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would display six distinct signals for the six carbon atoms in the molecule. The carbon of the imidamide group would have a characteristic chemical shift. The pyridine ring carbons would also show distinct signals, with their chemical shifts influenced by the nitrogen atom and the chlorine substituent. The carbon atom bonded to the chlorine (C5) would show a significant shift.

Predicted NMR Data for this compound:

| ¹H NMR | ¹³C NMR | ||

| Position | Predicted Chemical Shift (ppm) | Position | Predicted Chemical Shift (ppm) |

| H-3 | 7.8 - 8.0 | C-2 (Imidamide) | 155 - 160 |

| H-4 | 7.4 - 7.6 | C-2 (Pyridine) | 150 - 152 |

| H-6 | 8.5 - 8.7 | C-3 | 122 - 125 |

| NH | 6.5 - 7.5 (broad) | C-4 | 138 - 140 |

| NH₂ | 5.0 - 6.0 (broad) | C-5 | 130 - 133 |

| C-6 | 148 - 150 |

Note: The predicted chemical shifts are estimates based on data for structurally related compounds and general principles of NMR spectroscopy.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, various 2D NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between adjacent protons. mdpi.com For this compound, COSY would show correlations between H-3 and H-4, and between H-4 and the NH protons if coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. mdpi.com It would be used to definitively assign which proton is attached to which carbon in the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com HMBC is crucial for identifying the connectivity of the entire molecule, for instance, by showing correlations from the pyridine protons to the imidamide carbon.

Single-Crystal X-ray Diffraction Analysis

An X-ray crystal structure of this compound would reveal the planarity of the pyridine ring and the geometry of the imidamide group. It would also provide insights into how the molecules pack in the crystal lattice, governed by various intermolecular forces such as hydrogen bonding, and π-π stacking. nih.gov

The imidamide functional group is an excellent hydrogen bond donor and acceptor, with both NH and NH₂ groups capable of participating in hydrogen bonding. rsc.orgnih.govresearchgate.net In the solid state, it is highly probable that this compound molecules would form extensive hydrogen bonding networks. acs.org These interactions would likely involve the imidamide groups of neighboring molecules, and potentially the nitrogen atom of the pyridine ring, leading to the formation of complex supramolecular architectures. mdpi.com The study of these networks is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₆H₆ClN₃), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic isotopic pattern with two peaks separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak. libretexts.org

Under electron impact or other ionization methods, the molecule would fragment in a predictable manner. Common fragmentation pathways for pyridine derivatives include the loss of small molecules like HCN. The fragmentation pattern would provide further confirmation of the compound's structure.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the vibrational modes of a molecule. These vibrations are unique to the specific bonds and functional groups within the molecular structure, making these spectroscopic methods invaluable for functional group identification and structural elucidation. While both techniques probe the vibrational energy levels of a molecule, they are based on different physical principles and are governed by different selection rules.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecular dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser). A vibrational mode is considered Raman-active if it causes a change in the molecular polarizability. Due to these differing selection rules, IR and Raman spectroscopy are often complementary, with some vibrations being more prominent in one technique than the other. For centrosymmetric molecules, there is a mutual exclusion rule where vibrations that are IR-active are Raman-inactive, and vice versa. Although this compound is not centrosymmetric, the relative intensities of vibrational bands can vary significantly between the two types of spectra.

The vibrational spectrum of this compound can be interpreted by considering the characteristic frequencies of its primary structural components: the 5-chloro-substituted pyridine ring and the picolinimidamide (B1582038) side chain.

Vibrational Modes of the Pyridine Ring: The pyridine ring, an aromatic heterocycle, gives rise to a series of characteristic bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3150 cm⁻¹. These bands are generally of weak to medium intensity in IR spectra.

C=C and C=N Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring produce a set of characteristic bands in the 1400-1610 cm⁻¹ region. researchgate.net For substituted pyridines, these bands can be sensitive to the nature and position of the substituents. asianpubs.org

Ring Breathing Modes: A characteristic ring breathing mode, which involves the symmetric expansion and contraction of the entire pyridine ring, is often observed in Raman spectra. For pyridine itself, this mode appears near 992 cm⁻¹. researchgate.netresearchgate.net Substitution can shift this frequency.

C-H In-plane and Out-of-plane Bending: The in-plane and out-of-plane bending vibrations of the C-H bonds on the pyridine ring occur at lower frequencies. The out-of-plane bending modes, in particular, are sensitive to the substitution pattern on the ring and typically appear in the 700-900 cm⁻¹ region.

Vibrations of the Substituents:

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a band in the fingerprint region of the spectrum. Generally, for chloro-substituted aromatic compounds, this vibration is found in the range of 550-850 cm⁻¹. researchgate.net The exact position can be influenced by coupling with other vibrational modes.

Iminamide Group Vibrations: The picolinimidamide [-C(=NH)NH₂] group has several characteristic vibrational modes.

N-H Stretching: The N-H stretching vibrations of the -NH₂ and =NH groups are expected in the 3200-3500 cm⁻¹ region. msu.edu Primary amine groups (-NH₂) typically show two bands corresponding to asymmetric and symmetric stretching modes. libretexts.org These bands can be broad due to hydrogen bonding.

C=N Stretching: The stretching of the carbon-nitrogen double bond (C=N) of the imine is a strong indicator and typically appears in the 1620-1690 cm⁻¹ region. This band can sometimes overlap with pyridine ring vibrations.

N-H Bending: The scissoring (in-plane bending) vibration of the primary amine (-NH₂) group is expected between 1550 and 1650 cm⁻¹. libretexts.org Out-of-plane wagging and twisting vibrations occur at lower frequencies.

The following tables summarize the predicted characteristic vibrational frequencies for this compound based on established group frequency data for similar chemical structures.

Table 1: Predicted Infrared (IR) Active Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3200-3500 | Medium-Strong, Broad | N-H Stretching (asymmetric & symmetric) | -NH₂, =NH |

| 3000-3150 | Weak-Medium | Aromatic C-H Stretching | Pyridine Ring |

| 1620-1690 | Strong | C=N Stretching | Iminamide |

| 1550-1650 | Medium-Strong | N-H Bending (Scissoring) | -NH₂ |

| 1400-1610 | Medium-Strong | C=C and C=N Ring Stretching | Pyridine Ring |

| 700-900 | Strong | C-H Out-of-plane Bending | Pyridine Ring |

| 550-850 | Medium-Strong | C-Cl Stretching | Chloro-substituent |

Table 2: Predicted Raman Active Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3000-3150 | Medium | Aromatic C-H Stretching | Pyridine Ring |

| 1400-1610 | Strong | C=C and C=N Ring Stretching | Pyridine Ring |

| ~990-1040 | Strong, Sharp | Ring Breathing Mode | Pyridine Ring |

| 550-850 | Medium | C-Cl Stretching | Chloro-substituent |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), would be instrumental in characterizing the fundamental properties of 5-Chloropicolinimidamide. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure would reveal the distribution of electrons within the this compound molecule. Key aspects of this analysis would include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity.

Molecular electrostatic potential (MEP) maps could also be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. This would help in identifying the sites most likely to be involved in electrophilic and nucleophilic interactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Awaited |

| LUMO Energy | Awaited |

| HOMO-LUMO Gap | Awaited |

(Note: Data is hypothetical and awaits experimental or computational validation.)

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this would typically involve the prediction of:

Vibrational Frequencies: Calculating the vibrational modes and their corresponding frequencies would allow for the theoretical prediction of its infrared (IR) and Raman spectra.

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) can be calculated to predict the Nuclear Magnetic Resonance (NMR) chemical shifts.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Key Predicted Parameters |

|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies of C=N, C-Cl, N-H bonds |

| ¹³C NMR Spectroscopy | Chemical shifts of aromatic and imine carbons |

| ¹H NMR Spectroscopy | Chemical shifts of aromatic and amine protons |

(Note: Data is hypothetical and awaits experimental or computational validation.)

Reaction Mechanism Studies and Transition State Analysis

Computational methods are invaluable for elucidating the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Energy Profiles and Kinetic Parameters

A key component of reaction mechanism studies is the calculation of the potential energy surface. This allows for the determination of the energies of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state, known as the activation energy, is a primary determinant of the reaction rate. From these energy profiles, kinetic parameters such as rate constants can be estimated.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme. These studies are particularly relevant in the context of drug discovery and development. For this compound, molecular docking simulations could be performed to predict its binding affinity and mode of interaction with various biological targets. This would involve computationally placing the molecule into the active site of a target protein and evaluating the stability of the resulting complex. The results of such studies could guide the design of new derivatives with improved biological activity.

Ligand-Target Interactions (Excluding Human Clinical Context)

No specific studies detailing the computational modeling of ligand-target interactions for this compound were identified. While computational docking and molecular simulations are common practice in drug discovery to predict the binding affinity and interaction patterns of small molecules with biological targets, such analyses for this compound have not been published or are not publicly accessible. General principles of computational chemistry suggest that the chlorine atom and the picolinimidamide (B1582038) moiety would be key features in determining its binding characteristics with potential protein targets. The nitrogen atoms in the pyridine (B92270) ring and the imidamide group could act as hydrogen bond acceptors, while the chlorine atom could participate in halogen bonding or hydrophobic interactions. However, without specific studies, any description of interactions remains purely speculative.

Conformational Analysis and Molecular Dynamics Simulations

Similarly, there is a lack of published research on the conformational analysis and molecular dynamics simulations of this compound. Conformational analysis would provide insight into the molecule's preferred three-dimensional shapes, which is crucial for its interaction with biological macromolecules. Molecular dynamics simulations could further elucidate the dynamic behavior of the molecule in a simulated biological environment, such as in water or a lipid bilayer, revealing its flexibility and the stability of its different conformations. The absence of such studies in the public literature prevents a detailed discussion of the compound's dynamic properties and conformational landscape.

Analytical Methodologies for Research Purity and Quantification

Chromatographic Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Stationary Phase and Mobile Phase Optimization

The selection of an appropriate stationary phase and mobile phase is critical for achieving the desired separation of 5-Chloropicolinimidamide from any potential impurities. A reversed-phase C18 column is a common and effective choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds.

The mobile phase, a mixture of a buffered aqueous solution and an organic solvent, is optimized to fine-tune the separation. A typical mobile phase for the analysis of a pyridine (B92270) derivative like this compound might consist of a gradient mixture of acetonitrile (B52724) and water containing a small percentage of an acid, such as formic acid or trifluoroacetic acid, to improve peak shape and resolution. The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components, from polar to non-polar.

| Parameter | Typical Condition |

| Stationary Phase | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized gradient from 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

This interactive table outlines typical starting parameters for HPLC method development for this compound.

Detection Methods (e.g., UV, Mass Spectrometry)

Ultraviolet (UV) detection is a widely used method for HPLC analysis of chromophoric compounds like this compound. The wavelength of maximum absorbance (λmax) for the compound is determined by scanning a solution of the pure standard across a range of UV wavelengths. For pyridine derivatives, this is often in the range of 254-280 nm.

For more definitive identification and characterization of impurities, Mass Spectrometry (MS) is coupled with HPLC (LC-MS). This powerful technique provides molecular weight information and fragmentation patterns of the eluting compounds, enabling the identification of known and unknown impurities with high confidence.

| Detector | Application |

| UV-Vis | Quantitative analysis of the main component and known impurities. |

| Mass Spectrometry (MS) | Identification of unknown impurities and confirmation of known impurities. |

This interactive table summarizes the primary detection methods used in the HPLC analysis of this compound.

While HPLC is suitable for non-volatile compounds, Gas Chromatography (GC) is the preferred method for the analysis of volatile impurities that may be present from the synthesis of this compound. These could include residual solvents or volatile by-products. The sample is vaporized and separated based on the differential partitioning of the components between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection, with GC-MS providing definitive identification of the volatile impurities.

Spectrophotometric methods offer a rapid and straightforward approach for the quantification of this compound in solution.

UV-Vis spectroscopy is a simple and cost-effective method for determining the concentration of this compound in a solution, provided it is the only absorbing species at the chosen wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

To perform the analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The λmax for this compound would need to be experimentally determined but is expected to be in the UV region, characteristic of pyridine-containing compounds.

| Parameter | Description |

| Principle | Beer-Lambert Law (A = εbc) |

| Instrumentation | UV-Vis Spectrophotometer |

| Procedure | 1. Determine λmax of this compound. 2. Prepare standard solutions of known concentrations. 3. Measure absorbance of standards at λmax. 4. Construct a calibration curve (Absorbance vs. Concentration). 5. Measure absorbance of the unknown sample and determine its concentration from the curve. |

| Typical Solvent | Methanol or Acetonitrile |

This interactive table provides a summary of the UV-Vis spectrophotometric method for quantifying this compound.

Spectrophotometric Quantification Methods

Quantitative Nuclear Magnetic Resonance (q-NMR) for Absolute Purity

Quantitative Nuclear Magnetic Resonance (q-NMR) has become a primary analytical tool for the determination of the absolute purity of chemical compounds, including this compound. nih.gov This technique is valued for its accuracy, precision, and the fact that it is a primary ratio method, meaning it does not require a chemically identical reference standard for calibration. The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct quantification of the analyte. researchgate.net

The methodology for q-NMR analysis of this compound involves the use of a high-purity internal standard with a known concentration. nih.gov Signals in the ¹H NMR spectrum corresponding to both the analyte and the internal standard are integrated. The absolute purity of this compound is then calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.

Key experimental parameters that must be carefully controlled to ensure accurate and reproducible results include the relaxation delay (D1), pulse angle, number of scans, and the signal-to-noise ratio. nih.gov Method validation is essential and typically includes assessments of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. nih.govmdpi.com

Table 1: Illustrative q-NMR Purity Assessment of a this compound Batch

| Parameter | Value |

| Internal Standard Used | Maleic Anhydride |

| Analyte Signal (proton) | Aromatic CH |

| Internal Standard Signal (proton) | Olefinic CH |

| Calculated Purity (w/w %) | 99.2% |

| Measurement Uncertainty | ± 0.3% |

Characterization of Impurities and Degradation Products

The identification and characterization of impurities and degradation products are critical for understanding the stability of this compound and ensuring its quality. These substances can arise from the manufacturing process, storage, or handling.

Identification of Related Substances

Related substances in a sample of this compound can include starting materials, intermediates, by-products from the synthesis, and isomers. The identification of these impurities is crucial as their presence, even in trace amounts, can impact the compound's properties and the outcome of its application.

The process of identifying related substances often involves a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for separating and providing initial structural information about the impurities based on their mass-to-charge ratio. researchgate.net For definitive structural elucidation, impurities may need to be isolated, often using preparative HPLC, and then characterized by spectroscopic methods such as NMR and infrared (IR) spectroscopy.

For instance, in the synthesis of related chemical structures, impurities arising from side reactions or incomplete reactions are common. beilstein-journals.org A systematic approach to impurity profiling involves analyzing the synthetic route and predicting potential by-products.

Table 2: Potential Related Substances in this compound Synthesis

| Potential Impurity | Origin |

| 2,5-Dichloropyridine | Starting Material |

| 5-Chloropicolinonitrile | Intermediate |

| 5-Chloropicolinamide | Hydrolysis Product |

Stability Studies under Controlled Laboratory Conditions

Stability studies are essential to determine the intrinsic stability of this compound and to establish recommended storage conditions and shelf-life. coriolis-pharma.com These studies involve subjecting the compound to a variety of stress conditions, as outlined in guidelines such as those from the International Council for Harmonisation (ICH). ich.org

The controlled laboratory conditions for stability testing typically include:

Thermal Stability: Exposing the compound to elevated temperatures (e.g., 40°C, 60°C) to accelerate degradation. nih.gov

Humidity: Storing the compound at various relative humidity levels (e.g., 75% RH) to assess its susceptibility to moisture. coriolis-pharma.com

Photostability: Exposing the compound to controlled light sources, including UV and visible light, to evaluate its sensitivity to photodegradation. ich.orgeuropa.eu

pH Stability: Testing the stability of the compound in aqueous solutions at different pH values (acidic, neutral, and alkaline) to understand its hydrolytic stability.

During these studies, samples are withdrawn at predetermined time points and analyzed using a validated stability-indicating analytical method, typically HPLC. This method must be capable of separating the parent compound from its degradation products. The degradation products are then identified and quantified. nih.gov

Table 3: Example of a Stability Study Design for this compound

| Condition | Duration | Analytical Tests |

| 40°C / 75% RH | 6 months | HPLC for Purity and Degradation Products |

| 25°C / 60% RH | 12 months | HPLC for Purity and Degradation Products |

| Photostability (ICH Q1B) | Per Guideline | HPLC for Purity and Degradation Products |

Biological and Pharmacological Research Excluding Clinical Human Trials

Structure-Activity Relationship (SAR) Studies of 5-Chloropicolinimidamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies focus on identifying which parts of the molecule are crucial for its effects.

The biological activity of heterocyclic compounds is highly dependent on the nature and position of various substituents. The presence of a halogen, such as the chlorine atom in this compound, is a critical feature. Halogens can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its ability to cross cell membranes and interact with biological targets. nih.gov

Studies on related heterocyclic structures have demonstrated the significant impact of substituents. For example, in a series of 3,5-diphenyl-2-thioxoimidazolidin-4-ones, halo-substituted compounds (fluoro and bromo derivatives) were among the most active inhibitors of human cyclooxygenase-2 (hCOX-2). Similarly, research on 5-(4'-substituted phenylazo)-2-thioxothiazolidinone derivatives showed that antimicrobial activity was influenced by substituents on the phenyl ring, with the order of activity (p-OCH3 < CH3 < H < Cl < NO2) correlating with the Hammett constant, which describes the electron-donating or -withdrawing properties of the substituents. nih.gov The introduction of a trifluoromethyl (CF3) group, another halogen-containing substituent, has also been shown to maintain or enhance biological activity in certain benzamide (B126) series. mdpi.com These findings suggest that modifying the substituents on the picolinimidamide (B1582038) core could systematically alter the biological activity of this compound derivatives.

Table 1: Illustrative Example of Substituent Effects on hCOX-2 Inhibition in Diphenyl-thioxoimidazolidin-4-one Derivatives (Note: This table is based on data for a related compound class to illustrate SAR principles.)

| Compound | Substituent (R) | hCOX-2 Inhibition IC₅₀ (µM) |

|---|---|---|

| 8 | p-F | 0.15 |

| 10 | p-Br | 0.15 |

| 12 | p-CF₃ | 0.13 |

| 18 | m-F | 0.11 |

| 20 | m-Br | 0.18 |

| 22 | m-CF₃ | 0.14 |

Data sourced from related studies on cyclooxygenase inhibitors.

The design of new derivatives is guided by SAR principles to optimize their biological profiles. A key strategy involves exploiting specific molecular interactions like halogen bonding. nih.gov Halogen bonding is a directional, noncovalent interaction between a halogen atom in one molecule and a negative site (like an oxygen or nitrogen atom) in another. nih.gov Designing molecules that can form these bonds with a biological target can significantly increase binding affinity and potency. nih.gov

Other design principles include:

Modifying Lipophilicity : Adjusting the balance between hydrophilic and lipophilic properties to improve cell membrane permeability and bioavailability.

Altering Steric Properties : Changing the size and shape of substituents to achieve a better fit within the binding pocket of a target protein.

Bioisosteric Replacement : Substituting one chemical group with another that has similar physical or chemical properties to improve potency or reduce potential toxicity. For instance, replacing a nitro group with a trifluoromethyl group has been shown to be a viable strategy in some antitubercular agents. mdpi.com

These principles are applied iteratively, where new compounds are designed, synthesized, and tested to build a comprehensive understanding of the SAR for the this compound scaffold. mdpi.com

In Vitro Mechanism of Action Studies

In vitro studies are conducted in a controlled laboratory environment (e.g., in test tubes or cell cultures) to elucidate how a compound exerts its biological effects at a molecular level.

A crucial step in drug discovery is identifying the specific biomolecule (the "target") with which a compound interacts to produce its effect. nih.gov Common targets include enzymes, cellular receptors, and ion channels. nih.gov

Target Identification Methods:

Affinity-Based Pull-Down: This technique involves chemically modifying the compound of interest (e.g., this compound) with a "tag" like biotin. The tagged compound is incubated with cell extracts, and it binds to its target protein(s). The entire complex is then "pulled down" or isolated from the mixture, and the target protein is identified using methods like mass spectrometry. nih.gov

Label-Free Methods: These approaches use the unmodified compound to identify targets, avoiding potential interference from a chemical tag. nih.gov

Enzyme Inhibition: Many drugs function by inhibiting enzymes. nih.gov An inhibitor is a molecule that binds to an enzyme and decreases its activity. bioninja.com.au The inhibition can be:

Competitive: The inhibitor resembles the normal substrate and competes for the same active site on the enzyme. bioninja.com.au

Non-competitive: The inhibitor binds to a different site on the enzyme (an allosteric site), changing the enzyme's shape and preventing the substrate from binding effectively. bioninja.com.au

For a compound like this compound, researchers would perform enzymatic assays to determine if it inhibits specific enzymes and to characterize the nature of that inhibition (competitive, non-competitive, etc.). libretexts.org Docking simulations can also be used to model how the compound might fit into the active site of a target enzyme. nih.gov

Cell-based assays are used to evaluate the biological effects of a compound on living cells in culture. These assays are vital for screening potential therapeutic activities.

Antimicrobial Activity: The effectiveness of derivatives against bacteria and fungi is often determined using broth microdilution methods to find the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. mdpi.com Studies on related heterocyclic compounds have shown activity against a range of Gram-positive and Gram-negative bacteria. nih.gov

Antitubercular Activity: Given the urgent need for new tuberculosis treatments, compounds are often screened against Mycobacterium tuberculosis. For example, 5-Chloropyrazinamide, a related compound, was shown to be more active than the standard drug pyrazinamide (B1679903) against M. tuberculosis in vitro. nih.gov Activity is typically quantified by determining the MIC required to inhibit mycobacterial growth. nih.gov

Table 2: Illustrative In Vitro Antitubercular Activity of Cloxyquin (Note: This table is based on data for a related compound to illustrate assay results.)

| Organism | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|---|

| M. tuberculosis | 150 Clinical Isolates | 0.062 - 0.25 | 0.125 | 0.25 |

| M. tuberculosis | H37Rv (Standard) | 0.125 | N/A | N/A |

Data sourced from a study on cloxyquin (5-chloroquinolin-8-ol). nih.gov

Antiparasitic Activity: The potential of compounds to treat parasitic diseases is tested against parasites like Trypanosoma cruzi (the cause of Chagas disease). mdpi.com In these assays, host cells are infected with the parasite and then treated with the compound. The efficacy is measured by the reduction in the number of intracellular parasites, often expressed as the half-maximal effective concentration (EC₅₀). mdpi.com The selectivity index (SI), which is the ratio of cytotoxicity in host cells to antiparasitic activity, is a critical measure of a compound's potential. mdpi.com

Table 3: Illustrative In Vitro Anti-Trypanosoma cruzi Activity of a Sea Fennel Extract Fraction (Note: This table is based on data for a natural product fraction to illustrate assay results.)

| Compound/Fraction | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| Fraction 1 (Hexane) | 0.47 | 28.0 | 59.6 |

| Benznidazole (Control) | 0.92 | >52 | >56 |

Data sourced from a study on Crithmum maritimum L. mdpi.com

Antitumoral Activity: The anticancer potential is evaluated against a panel of human cancer cell lines. nih.gov A common method is the MTT assay, which measures cell proliferation and viability. mdpi.com The results are typically reported as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of cancer cells by 50%. mdpi.com For example, novel makaluvamine analogs have been tested against breast cancer cell lines like MCF-7, with potent compounds showing IC₅₀ values in the sub-micromolar range. nih.gov

Table 4: Illustrative In Vitro Antitumoral Activity of FBA-TPQ (Note: This table is based on data for a makaluvamine analog to illustrate assay results.)

| Cell Line (Cancer Type) | IC₅₀ (µmol/L) |

|---|---|

| MCF-7 (Breast) | 0.097 |

| MDA-MB-231 (Breast) | 0.197 |

| HCT-116 (Colon) | 0.134 |

| PC-3 (Prostate) | 0.264 |

Data sourced from a study on a synthetic makaluvamine analog. nih.gov

In Vivo Preclinical Efficacy Studies (Excluding Human Data)

Following promising in vitro results, compounds are advanced to in vivo studies using animal models to assess their efficacy in a living organism. These studies are a critical step before any consideration for human trials and are conducted under strict ethical guidelines. The correlation between in vitro activity and in vivo response can be complex and is influenced by factors like drug metabolism and pharmacokinetics. nih.gov

For a compound with potential anticancer activity, a common preclinical model is the mouse xenograft model. In this model, human tumor cells are implanted into immunocompromised mice. The mice are then treated with the test compound, and its effect on tumor growth is monitored over time. For instance, an analog of makaluvamine, FBA-TPQ, was shown to significantly inhibit the growth of MCF-7 breast cancer xenograft tumors in nude mice in a dose-dependent manner. nih.gov

For infectious diseases, animal models of infection are used. For example, to test the efficacy of a potential treatment for Chagas disease, mice are infected with Trypanosoma cruzi. Treatment with 5-nitroindazole (B105863) derivatives in such a model has shown promising results, preventing mortality in the treated groups compared to untreated controls. researchgate.net These studies provide essential data on whether the compound can reach its target in the body and exert a therapeutic effect.

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of publicly available scientific databases and research repositories, no information could be found regarding the biological and pharmacological research of the chemical compound this compound. Specifically, there is a lack of published studies detailing its use in rodent models for disease modulation or outlining its pharmacokinetic and pharmacodynamic principles in non-human subjects.

Similarly, information regarding the pharmacokinetic profile of this compound, which would include its absorption, distribution, metabolism, and excretion (ADME) in preclinical models, is not available in the public domain. Furthermore, no studies were found that describe its pharmacodynamic properties, which would characterize the compound's effects on the body and its mechanism of action at a molecular or systemic level.

The absence of such fundamental preclinical research suggests that this compound may be a novel compound that has not yet been subjected to extensive biological evaluation, or it may be a chemical intermediate not intended for direct biological or pharmacological application. As a result, the creation of a detailed article adhering to the requested scientific outline is not possible at this time.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways